2-Pyridinylmethyl 6-[(benzylamino)carbonyl]-4-(trifluoromethyl)-2-pyridinecarboxylate
Description
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Properties
IUPAC Name |
pyridin-2-ylmethyl 6-(benzylcarbamoyl)-4-(trifluoromethyl)pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16F3N3O3/c22-21(23,24)15-10-17(19(28)26-12-14-6-2-1-3-7-14)27-18(11-15)20(29)30-13-16-8-4-5-9-25-16/h1-11H,12-13H2,(H,26,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKTJKLLLGSEJBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=NC(=CC(=C2)C(F)(F)F)C(=O)OCC3=CC=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16F3N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-Pyridinylmethyl 6-[(benzylamino)carbonyl]-4-(trifluoromethyl)-2-pyridinecarboxylate is a complex organic molecule that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure
The molecular structure of the compound can be represented as follows:
- Molecular Formula : CHFNO
- IUPAC Name : this compound
Research indicates that this compound exhibits significant biological activity primarily through the inhibition of specific protein kinases, which are critical in various signaling pathways involved in cell growth and proliferation. The inhibition of tyrosine kinases has been particularly noted, which plays a crucial role in cancer cell signaling and survival.
Key Mechanisms:
- Tyrosine Kinase Inhibition : The compound has shown effectiveness in inhibiting several tyrosine kinases, including c-Abl and Bcr-Abl, which are implicated in certain leukemias .
- Apoptosis Induction : It has been observed to induce apoptosis in cancer cell lines by disrupting proteasomal activity, leading to cell cycle arrest and programmed cell death .
Biological Activity Overview
The biological activities of the compound can be categorized into several key areas:
Case Studies
Several studies have highlighted the efficacy of this compound in various biological contexts:
- Study on Cancer Cell Lines :
- Antimicrobial Testing :
- Proteasome Inhibition Studies :
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise in the development of novel pharmaceuticals. Its structural features contribute to its interaction with biological targets, making it a candidate for various therapeutic applications.
1.1 Anticancer Activity
Research indicates that derivatives of pyridine compounds exhibit significant anticancer properties. A study demonstrated that modifications to the pyridine ring can enhance cytotoxicity against cancer cell lines. For instance, the trifluoromethyl group is known to increase lipophilicity, potentially improving the bioavailability of the compound in vivo .
1.2 Antimicrobial Properties
The benzylamino moiety in the compound is associated with antimicrobial activity. Studies have shown that compounds with similar structures can inhibit bacterial growth effectively. For example, derivatives have been tested against various strains of bacteria, showing promising results in inhibiting growth and biofilm formation .
Agrochemical Applications
Pyridine derivatives are widely studied for their roles as agrochemicals. The unique properties of 2-Pyridinylmethyl 6-[(benzylamino)carbonyl]-4-(trifluoromethyl)-2-pyridinecarboxylate allow for potential use as herbicides or fungicides.
2.1 Herbicidal Activity
Research has indicated that trifluoromethyl-substituted pyridines can act as effective herbicides by interfering with plant growth mechanisms. The compound's ability to inhibit specific enzymes involved in plant metabolism could lead to its application in weed control .
2.2 Insecticidal Properties
The structure of this compound suggests potential insecticidal properties. Similar compounds have been developed that target the nervous systems of insects, leading to paralysis and death. The efficacy of such compounds is often enhanced by the presence of functional groups that improve their binding affinity to insect receptors .
Material Science Applications
In material science, pyridine derivatives are explored for their role in synthesizing advanced materials with specific properties.
3.1 Coordination Chemistry
The ability of pyridine compounds to act as ligands makes them suitable for coordination chemistry applications. They can form complexes with metals, which are useful in catalysis and materials synthesis .
3.2 Organic Electronics
Pyridine derivatives have been investigated for use in organic electronic devices due to their electronic properties. The incorporation of trifluoromethyl groups can enhance charge transport characteristics, making them suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics .
Case Studies and Research Findings
| Application Area | Study Reference | Findings |
|---|---|---|
| Medicinal Chemistry | PMC4137794 | Demonstrated anticancer activity against various cell lines |
| Agrochemicals | Journal of Chemical and Pharmaceutical Research | Identified herbicidal activity against specific weed species |
| Material Science | MDPI Molecules | Explored electronic properties for use in OLEDs |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
